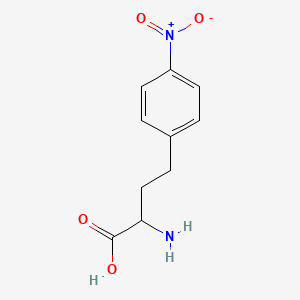

4-Nitro-DL-homophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitro-DL-homophenylalanine: is a synthetic amino acid derivative with the molecular formula C10H12N2O4 It is characterized by the presence of a nitro group attached to the phenyl ring, which distinguishes it from other phenylalanine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-DL-homophenylalanine typically involves the nitration of DL-homophenylalanine. The process can be summarized as follows:

Nitration Reaction: DL-homophenylalanine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. This introduces a nitro group to the phenyl ring, resulting in the formation of this compound.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitro-DL-homophenylalanine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents such as ethanol or methanol.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Reduction: 4-Amino-DL-homophenylalanine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Nitro-DL-homophenylalanine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 4-Nitro-DL-homophenylalanine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the nitro group.

4-Nitrophenylalanine: Similar to 4-Nitro-DL-homophenylalanine but with a different side chain length.

Homophenylalanine: Similar to this compound but without the nitro group.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the nitro group plays a crucial role in the compound’s behavior and interactions.

Activité Biologique

4-Nitro-DL-homophenylalanine (4-NO2-DL-HPh) is a derivative of homophenylalanine, an amino acid that has garnered attention in various fields of biochemical research, particularly in peptide synthesis, drug development, and enzyme activity studies. This article explores the biological activity of 4-NO2-DL-HPh, detailing its applications, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a nitro group at the para position of the phenyl ring. This modification significantly influences its biochemical properties and interactions with biological systems.

- Molecular Formula : C₉H₁₃N₃O₄

- Molecular Weight : 213.22 g/mol

- Solubility : Soluble in organic solvents such as DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide).

Applications in Research

4-NO2-DL-HPh is utilized in various research domains:

- Peptide Synthesis : It serves as a valuable building block for synthesizing peptides, particularly in solid-phase peptide synthesis. Its unique properties allow for the incorporation of specific functionalities into peptide chains, which is crucial for developing therapeutics targeting specific pathways in diseases .

- Biochemical Assays : The compound is employed in assays to investigate enzyme activity and protein interactions. Its ability to mimic natural substrates makes it an essential tool for studying enzyme specificity and mechanisms .

- Neuroscience : Researchers utilize 4-NO2-DL-HPh to explore its effects on neurotransmitter systems, contributing to the understanding of neurological disorders .

The biological activity of 4-NO2-DL-homophenylalanine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with bulky P1 residues, such as 4-NO2-DL-HPh, can act as potent inhibitors for certain aminopeptidases. This inhibition is critical for regulating peptide metabolism and has implications in drug design .

- Structural Modifications : The presence of the nitro group can enhance the racemization rate compared to other amino acids, affecting the stability and reactivity of peptides synthesized from it. This characteristic is particularly relevant when designing drugs that require specific stereochemistry .

Case Studies

-

Enzyme Specificity Studies :

A study evaluating the substrate specificity of aminopeptidases demonstrated that 4-NO2-DL-HPh could effectively inhibit these enzymes, providing insights into their catalytic mechanisms. The results indicated that bulky residues at the P1 position could enhance binding affinity, thereby increasing inhibition efficiency . -

Therapeutic Applications :

In drug development, derivatives of homophenylalanine have been explored for their potential in synthesizing angiotensin-converting enzyme inhibitors. These compounds show promise in treating hypertension and other cardiovascular diseases due to their ability to modulate enzymatic activity involved in blood pressure regulation . -

Chiral Extraction Techniques :

Recent advancements have focused on the chiral extraction of 4-nitrophenylalanine enantiomers using polymeric derivatives. This method enhances the separation efficiency and purity of enantiomers, which is vital for pharmaceutical applications where chirality plays a crucial role in drug efficacy .

Propriétés

IUPAC Name |

2-amino-4-(4-nitrophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRIJQHXHLYYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901840 |

Source

|

| Record name | NoName_1011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.